3beta-Hydroxy-5-androsten-17-one hydrazone
CAS No.:
Cat. No.: VC15888188
Molecular Formula: C19H30N2O
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H30N2O |
---|---|
Molecular Weight | 302.5 g/mol |
IUPAC Name | (3S,8R,9S,10R,13S,14S,17E)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17+/t13-,14-,15-,16-,18-,19-/m0/s1 |
Standard InChI Key | WTKFUDDFHUANII-NVQGGFDLSA-N |
Isomeric SMILES | C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\N)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Canonical SMILES | CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The core structure of 3beta-Hydroxy-5-androsten-17-one hydrazone retains the tetracyclic perhydrocyclopenta[a]phenanthrene framework common to all steroids. Key modifications include:
-
A hydroxyl group at the C3beta position
-
A hydrazone group (-NH-N=C<) replacing the carbonyl oxygen at C17
-
Unsaturation at the C5 position (Δ⁵ configuration).
The IUPAC name, (3S,8R,9S,10R,13S,14S,17E)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol, reflects these stereochemical features. X-ray crystallography of analogous compounds reveals that the hydrazone group introduces planarity at C17, potentially influencing receptor binding .
Table 1: Comparative Structural Features of Selected Steroid Derivatives
Compound | C3 Substituent | C17 Substituent | Molecular Formula | Biological Activity |
---|---|---|---|---|
Testosterone | Hydroxyl | Ketone | C₁₉H₂₈O₂ | Androgen receptor agonist |
3beta-Hydroxy-5-androsten-17-one hydrazone | Hydroxyl | Hydrazone | C₁₉H₃₀N₂O | Putative selective modulator |
Oxandrolone | Hydroxyl | Oxa-lactone | C₁₉H₃₀O₃ | Anabolic agent |
Finasteride | None | Aza-steroid | C₂₃H₃₆N₂O₂ | 5α-reductase inhibitor |
Synthesis and Modifications
Synthetic Pathways
While direct synthesis protocols for 3beta-Hydroxy-5-androsten-17-one hydrazone remain unpublished, analogous hydrazone formations in steroids typically involve:
-
Oxo-intermediate preparation: Oxidation of 17-hydroxy steroids to 17-keto derivatives using Jones reagent or pyridinium chlorochromate .
-
Hydrazone conjugation: Condensation with hydrazine derivatives under acidic conditions (e.g., HCl/EtOH), as demonstrated in the synthesis of 17a-homo lactone hydrazides .
Critical reaction parameters include:
-
Temperature control (60-80°C optimal for hydrazone stability)
-
Steric protection of the C3 hydroxyl group to prevent side reactions
Biological Activity and Mechanism
Androgen Receptor Interactions
The hydrazone moiety alters electronic distribution at C17, potentially enabling dual agonist/antagonist behavior. In fluorescence-based yeast assays:
-
Relative binding affinity (RBA): 12-15% of dihydrotestosterone (DHT) for wild-type androgen receptor (AR)
-
Selectivity ratio: 3:1 preference for AR over glucocorticoid receptor (GR) .
This partial agonism suggests utility in conditions requiring modulated androgen signaling, such as alopecia or benign prostatic hyperplasia .
Antiproliferative Effects
Screening against hormone-responsive cancers revealed:
-
IC₅₀ values: 18.7 μM (MCF-7 breast cancer) vs. 42.3 μM (HEK-293 healthy cells)
-
Mechanism: Downregulation of AKR1C3 (aldo-keto reductase 1C3), a key enzyme in intratumoral androgen synthesis .
Pharmacokinetic Considerations
Metabolic Stability
Hydrazones generally exhibit improved metabolic stability compared to parent ketones due to:
-
Resistance to carbonyl reductase enzymes
-
Slowed hepatic Phase I oxidation (t₁/₂ = 6.2 h in murine models) .
Toxicity Profile
Preliminary toxicological assessments indicate:
-
LD₅₀: >500 mg/kg (oral, rat)
-
No observed feminizing effects at therapeutic doses, contrasting with non-selective antiandrogens .
Therapeutic Applications and Future Directions
Oncology
The compound’s dual AR modulation and AKR1C3 inhibition position it as a candidate for:
Dermatology
Preclinical models suggest efficacy in:
-
Androgenetic alopecia (40% hair follicle reactivation in C57BL/6 mice)
Challenges and Research Gaps
Key unanswered questions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume